molecular formula C7H14ClNO B1381664 5-Cyclopropylpyrrolidin-3-ol hydrochloride CAS No. 1889940-04-8

5-Cyclopropylpyrrolidin-3-ol hydrochloride

Cat. No. B1381664
CAS RN: 1889940-04-8
M. Wt: 163.64 g/mol
InChI Key: PIWCICBDYMXHBK-UHFFFAOYSA-N
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Description

“5-Cyclopropylpyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1889940-04-8 . Its molecular weight is 163.65 .


Molecular Structure Analysis

The InChI code for “5-Cyclopropylpyrrolidin-3-ol hydrochloride” is 1S/C7H13NO.ClH/c9-6-3-7 (8-4-6)5-1-2-5;/h5-9H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 5-Cyclopropylpyrrolidin-3-ol hydrochloride and its derivatives are used in various synthetic chemical transformations. For instance, (Z)-8-Aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols can be cycloisomerized to corresponding cis-3-acyl-4-alkenylpyrrolidines using gold(I)-catalyzed cycloisomerization reactions. This process involves the attack of the hydroxyl group onto gold-activated alkynes, followed by [3,3]-sigmatropic rearrangement, showcasing its utility in complex organic synthesis (Yeh, Lin, Chang, Liou, & Shih, 2010).

  • Another notable synthesis involves trans-5-Aryl and 5-cyclopropyl derivatives of 2-isoxazolin-4-ol, prepared from trans-2-aryl- and 2-cyclopropyl-3-benzoyloxiranes and hydroxylamine hydrochloride. This process, which includes an intramolecular opening of oxirane by the oxygen nucleophile of the oxyimino group, exemplifies the versatility of 5-cyclopropylpyrrolidin-3-ol hydrochloride in generating a range of heterocyclic structures (Ito & Sato, 1990).

Pharmacological Research

  • In the realm of pharmacological research, 5-cyclopropylpyrrolidin-3-ol hydrochloride derivatives are explored for their potential in medicinal chemistry. A study focusing on the synthesis of dispiropyrrolidines through [3+2] cycloaddition reactions with thiazolidinedione and rhodanine derivatives highlights the compound's relevance in drug discovery, particularly for antidiabetic activity (Murugan, Anbazhagan, Lingeshwaran, & Sriman Narayanan, 2009).

Catalytic Reactions

properties

IUPAC Name

5-cyclopropylpyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-3-7(8-4-6)5-1-2-5;/h5-9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWCICBDYMXHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CC(CN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropylpyrrolidin-3-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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